molecular formula C19H20N4O2 B2357543 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole CAS No. 334974-35-5

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole

Cat. No.: B2357543
CAS No.: 334974-35-5
M. Wt: 336.395
InChI Key: FGQUVUATGFAKAH-UHFFFAOYSA-N
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Description

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole is a complex organic compound that features both an indole and a piperazine moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. One common method involves the reaction of 3-nitrobenzyl chloride with piperazine to form 4-[(3-nitrophenyl)methyl]piperazine. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Cyclization: Under specific conditions, the compound can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base catalysts.

    Cyclization: Acidic or basic conditions, heat.

Major Products

The major products formed from these reactions include amino derivatives, substituted piperazines, and cyclic compounds with enhanced biological activity.

Scientific Research Applications

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can bind to various receptors, while the piperazine ring can interact with enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, affecting processes like neurotransmission and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylpiperazine derivatives: These compounds share a similar piperazine structure but differ in their substituents.

    Indole derivatives: Compounds like tryptophan and serotonin, which contain the indole moiety, have different biological activities.

Uniqueness

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole is unique due to its combined indole and piperazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-23(25)16-4-1-3-15(13-16)14-21-9-11-22(12-10-21)19-6-2-5-18-17(19)7-8-20-18/h1-8,13,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUVUATGFAKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319777
Record name 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

334974-35-5
Record name 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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